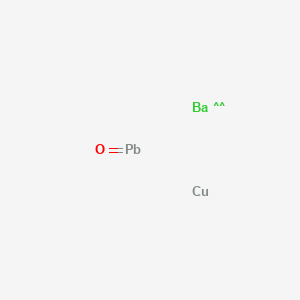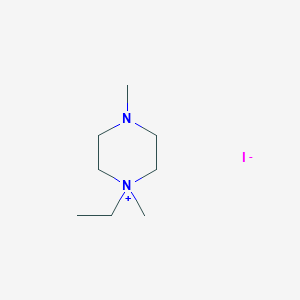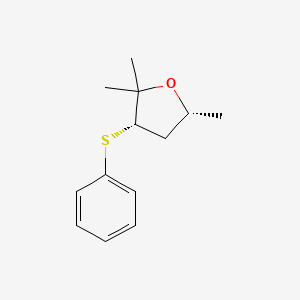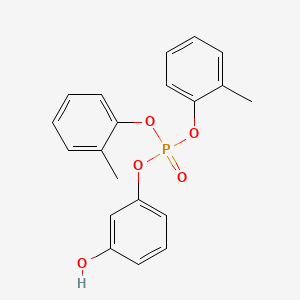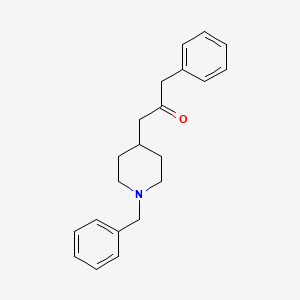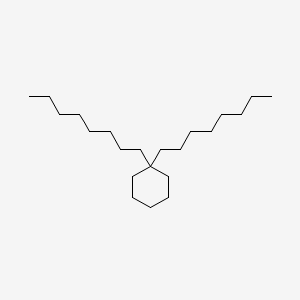
1,1-Dioctylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioctylcyclohexane is an organic compound with the molecular formula C({22})H({44}). It is a derivative of cyclohexane where two octyl groups are attached to the same carbon atom on the cyclohexane ring. This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and non-polar nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dioctylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the Friedel-Crafts alkylation reaction, where cyclohexane is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dioctylcyclohexane primarily undergoes substitution reactions due to the presence of the alkyl groups. It is relatively inert to oxidation and reduction under standard conditions because of the stability of the cyclohexane ring and the alkyl chains.
Common Reagents and Conditions
Substitution Reactions: These reactions can occur with halogens or other electrophiles in the presence of a catalyst. For example, bromination can be carried out using bromine (Br(_2)) in the presence of light or a radical initiator.
Hydrogenation: Although the compound is already saturated, hydrogenation can be used to ensure the removal of any unsaturated impurities.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, bromination would yield 1,1-dioctyl-2-bromocyclohexane as a major product.
Wissenschaftliche Forschungsanwendungen
1,1-Dioctylcyclohexane has several applications in scientific research:
Chemistry: It is used as a non-polar solvent in organic synthesis and as a reference compound in NMR spectroscopy due to its distinct chemical shifts.
Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.
Medicine: While not directly used as a drug, it serves as a model compound in the development of hydrophobic drug delivery systems.
Industry: It is utilized in the formulation of lubricants and as a plasticizer in the production of flexible plastics.
Wirkmechanismus
The mechanism by which 1,1-dioctylcyclohexane exerts its effects is primarily through hydrophobic interactions. The long alkyl chains interact with other hydrophobic molecules, facilitating processes such as solubilization of non-polar compounds and stabilization of hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Didecylcyclohexane: Similar structure but with decyl groups instead of octyl groups.
1,1-Didodecylcyclohexane: Contains dodecyl groups, making it even more hydrophobic.
Cyclohexane: The parent compound without any alkyl substitutions.
Uniqueness
1,1-Dioctylcyclohexane is unique due to the specific length of its alkyl chains, which balances hydrophobicity and molecular size, making it particularly useful in applications requiring moderate hydrophobic interactions without excessive steric hindrance.
Eigenschaften
CAS-Nummer |
130269-32-8 |
|---|---|
Molekularformel |
C22H44 |
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
1,1-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-14-18-22(20-16-13-17-21-22)19-15-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
BODMYPYTCKYRSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(CCCCC1)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


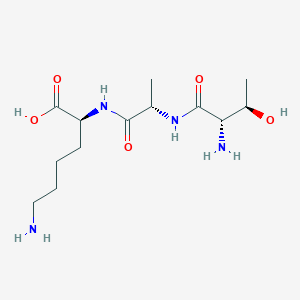
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
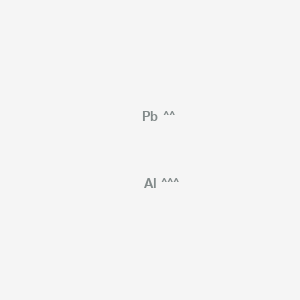
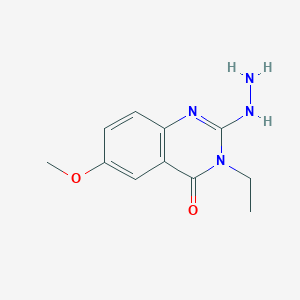
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
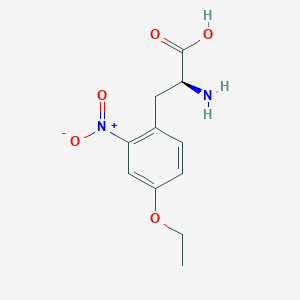
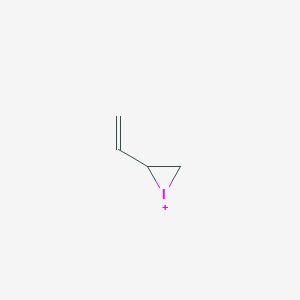
![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
